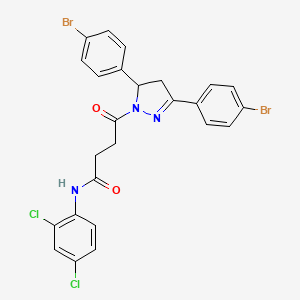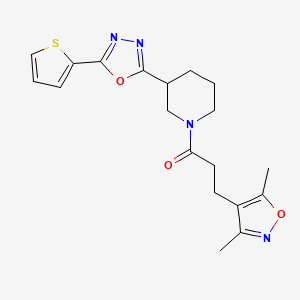![molecular formula C25H28N2O5S B2720027 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-30-8](/img/structure/B2720027.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Research on similar compounds, such as 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, has focused on their physicochemical properties, identifying solid state forms and evaluating their suitability for pharmaceutical development (Hugerth et al., 2006).
- Compounds like 1-benzenesulfonyl-4-benzhydryl-piperazine have been synthesized and analyzed using X-ray crystallography to understand their molecular structure and intermolecular interactions (Ananda Kumar et al., 2007).
Anticancer Research
- Heterocyclic compounds similar to the target molecule have been investigated for their potential anticancer activities, as seen in studies evaluating their efficacy against human bone cancer cell lines (Lv et al., 2019).
Antidepressant Research
- Derivatives of 1-[4-(Benzenesulfonyl)piperazin-1-yl] have been synthesized and evaluated for their antidepressant properties, showing promise as dual-action serotonin reuptake inhibitors and 5-HT1A receptor affinity (Martínez et al., 2001).
Metabolic Studies
- Similar compounds have been studied for their metabolic pathways, particularly focusing on the role of cytochrome P450 enzymes in their oxidative metabolism, which is crucial for understanding drug interactions and safety (Hvenegaard et al., 2012).
Drug Design and Binding Mechanism
- Research has been conducted on the structural analysis and binding mechanisms of related arylpiperazine derivatives, providing insights for drug design, particularly in creating highly selective antagonists (Xu et al., 2016).
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c28-21(20-31-23-10-7-11-24(18-23)32-22-8-3-1-4-9-22)19-26-14-16-27(17-15-26)33(29,30)25-12-5-2-6-13-25/h1-13,18,21,28H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJXUQKCFQYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


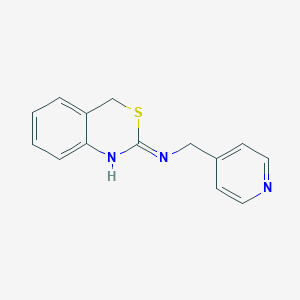
![3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea](/img/structure/B2719947.png)
![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
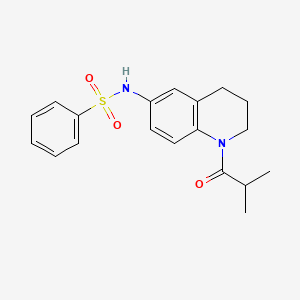
![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)
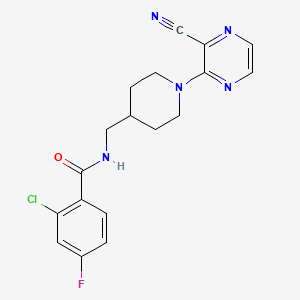
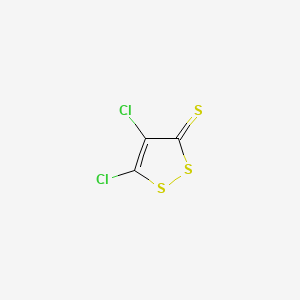
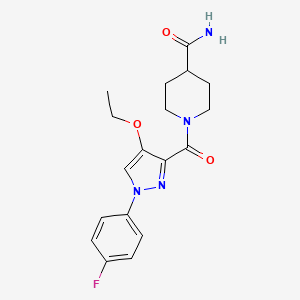
![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)
